2-Amino-N-(tert-butyl)benzenesulfonamide
Overview
Description
2-Amino-N-(tert-butyl)benzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative characterized by the presence of an amino group and a tert-butyl group attached to a benzene ring.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzenesulfonamides , which are known to interact with various enzymes and receptors in the body.
Mode of Action
As a benzenesulfonamide derivative, it may interact with its targets through the sulfonamide group, which is S-linked to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonamide with tert-butylamine under reducing conditions. The general synthetic route can be summarized as follows:
Nitration: Benzene is nitrated to form nitrobenzene.
Sulfonation: Nitrobenzene is sulfonated to yield 2-nitrobenzenesulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, sulfonation, and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(tert-butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-Amino-N-(tert-butyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein tyrosine phosphatases.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.
N-(Thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of an amino group.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Combines thiazole and sulfonamide moieties.
Uniqueness
2-Amino-N-(tert-butyl)benzenesulfonamide is unique due to its specific combination of an amino group and a tert-butyl group attached to the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-amino-N-tert-butylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPLPDHFRANPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588557 | |
Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954268-81-6 | |
Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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